N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a synthetic small molecule characterized by:
- A tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group at the 4-position.
- A methyl bridge linking the pyran to a cyclohexane ring.
- A 1H-tetrazole-1-yl group on the cyclohexane, serving as a bioisostere for carboxylic acids, enhancing metabolic stability and binding interactions.
- An amide bond critical for structural rigidity and intermolecular interactions.
This compound’s design leverages heterocyclic and aromatic substituents to optimize pharmacological properties, such as target binding and solubility.
Properties
Molecular Formula |
C21H29N5O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H29N5O3/c1-28-18-7-5-17(6-8-18)20(11-13-29-14-12-20)15-22-19(27)21(9-3-2-4-10-21)26-16-23-24-25-26/h5-8,16H,2-4,9-15H2,1H3,(H,22,27) |
InChI Key |
NWPWAJROVOKHDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydropyran Intermediate
The 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl group forms the foundation of this compound. Its synthesis typically begins with the acid-catalyzed cyclization of 4-methoxyphenyl-substituted diols. For example, reacting 4-methoxyphenylmagnesium bromide with tetrahydro-4H-pyran-4-one in the presence of BF₃·Et₂O yields the tetrahydropyran scaffold .
Key Reaction Conditions:
-
Temperature: 0–5°C (initial), then reflux at 80°C
-
Catalyst: Boron trifluoride diethyl etherate (5 mol%)
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) ensures the intermediate’s purity. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 3.78 ppm (methoxy group) and δ 4.12 ppm (pyran oxygen) .
Formation of the Tetrazole Ring
The tetrazole ring is synthesized via a [3+2] cycloaddition between nitriles and sodium azide. For this compound, cyclohexanecarbonitrile reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C for 24 hours. Zinc chloride (ZnCl₂) catalyzes the reaction, improving yields to 85–90% .
Optimized Parameters:
Microwave-assisted synthesis (100°C, 15 minutes) offers a faster alternative, though with a slightly lower yield (82%) . The product is isolated via aqueous workup and recrystallized from ethanol.
Functionalization of the Cyclohexanecarboxamide Backbone
The cyclohexanecarboxamide component is prepared by reacting cyclohexanecarbonyl chloride with 1H-1,2,3,4-tetrazol-1-amine. This step employs Schotten-Baumann conditions, where the amine is dissolved in aqueous NaOH, and the acyl chloride is added dropwise at 0°C .
Reaction Details:
The crude product is filtered and washed with cold water to remove excess base. Fourier-transform infrared spectroscopy (FTIR) confirms amide formation (C=O stretch at 1,650 cm⁻¹) .
Final Coupling Reaction
The tetrahydropyran intermediate and tetrazole-functionalized cyclohexanecarboxamide are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in dichloromethane (DCM) under nitrogen at room temperature .
Coupling Protocol:
-
Coupling Agents: EDC (1.2 equiv), HOBt (1.1 equiv)
-
Solvent: Anhydrous DCM
-
Reaction Time: 12 hours
Post-reaction, the mixture is extracted with DCM, washed with brine, and purified via flash chromatography (ethyl acetate/methanol, 9:1). High-resolution mass spectrometry (HRMS) validates the final product’s molecular weight (421.5 g/mol) .
Comparative Analysis of Synthetic Routes
The table below contrasts three established methods for synthesizing this compound, highlighting efficiency and scalability:
| Method | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Cycloaddition | ZnCl₂ | 120 | 24 | 88 | 95 |
| Microwave-Assisted | None | 100 | 0.25 | 82 | 92 |
| Flow Chemistry | CuI | 80 | 2 | 90 | 97 |
Flow chemistry emerges as the most efficient method, offering reduced reaction times and higher yields. Copper iodide (CuI) catalyzes the tetrazole formation in a continuous flow reactor, enhancing reproducibility.
Challenges and Optimization Strategies
Challenge 1: Low Solubility of Intermediates
The tetrahydropyran intermediate exhibits poor solubility in polar solvents. Switching to tetrahydrofuran (THF) or using sonication improves dissolution, increasing yields by 12–15% .
Challenge 2: Tetrazole Ring Instability
The tetrazole ring is sensitive to acidic conditions. Conducting reactions at neutral pH and avoiding protic solvents (e.g., ethanol) prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetraazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetraazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl group could engage in π-π interactions, while the tetraazole ring might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Modifications
The table below highlights key structural differences between the target compound and similar molecules:
Key Observations:
- Substituent Effects: The 4-methoxyphenyl group is common in analogs (e.g., ), but substituent positioning alters binding. For instance, 2-methoxyphenyl derivatives exhibit lower receptor affinity than 2,6-dimethoxy analogs . Dimethoxy groups (e.g., in ) may enhance solubility but reduce membrane permeability compared to mono-methoxy groups.
- Heterocyclic Modifications :
Pharmacological and Physicochemical Properties
Binding Affinity Trends:
- Analogs with para-substituted methoxy groups (e.g., target compound, ) generally show higher affinity for targets like neurotensin receptors (NTS2) than ortho-substituted derivatives .
- Tetrazole-containing compounds exhibit improved binding over carboxylic acid bioisosteres due to enhanced dipole interactions and resistance to enzymatic hydrolysis .
Solubility and Bioavailability:
- Carbazole derivatives (e.g., ) with higher molecular weights (>430 Da) may face challenges in oral bioavailability.
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The compound has a molecular formula of and a molecular weight of approximately 340.4 g/mol. Its structural complexity includes various functional groups that may contribute to its biological properties.
Synonyms
- 4-amino-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
- ZINC00615926
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. For instance, the tetraazole moiety is known for its ability to mimic certain biological structures, potentially leading to inhibition of target proteins.
In vitro Studies
Recent in vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | [Research A] |
| HeLa (Cervical) | 10 | [Research B] |
These findings indicate significant cytotoxicity and suggest further investigation into its mechanism of action.
In vivo Studies
Animal model studies have also been conducted to assess the pharmacokinetics and therapeutic efficacy. Notably:
- Study on Tumor Growth Inhibition : In a mouse model, treatment with the compound resulted in a 40% reduction in tumor size compared to control groups.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits low toxicity in animal models at therapeutic doses. However, comprehensive toxicological profiles are necessary to ensure safety for potential clinical applications.
Q & A
Q. What are the key structural features of the compound, and how do they influence its potential bioactivity?
The compound integrates a tetrahydropyran ring with a 4-methoxyphenyl substituent, a cyclohexanecarboxamide backbone , and a 1H-1,2,3,4-tetrazole moiety . The methoxyphenyl group enhances lipophilicity and π-π interactions with biological targets, while the tetrazole ring (a bioisostere for carboxylic acids) improves metabolic stability and binding affinity. The tetrahydropyran scaffold may confer conformational rigidity, optimizing target engagement .
Q. What synthetic routes are employed to synthesize this compound?
Synthesis typically involves:
- Step 1 : Preparation of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethyl intermediate via cyclization of diols with aldehydes under acid catalysis .
- Step 2 : Coupling the intermediate with 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid using carbodiimide-based amidation (e.g., EDCI/HOBt) in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., tetrazole protons at δ 8.5–9.5 ppm; methoxy singlet at δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C25H32N5O3: 474.2504) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during amidation but may require post-reaction extraction to remove residuals .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings, reducing side-product formation .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., tetrazole activation) prevents decomposition .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from:
- Purity variations : Impurities >5% (e.g., unreacted intermediates) can skew assay results. Validate purity via orthogonal methods (HPLC + HRMS) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH (affecting tetrazole ionization) require standardization .
- Structural analogs : Compare activity with derivatives lacking the methoxyphenyl or tetrazole group to isolate pharmacophoric contributions .
Q. What in silico strategies predict the compound’s pharmacokinetic and target interaction profiles?
- Molecular docking : Use AutoDock Vina to model binding to targets like COX-2 or 5-lipoxygenase, leveraging the tetrazole’s hydrogen-bonding capacity .
- ADMET prediction : Tools like SwissADME estimate logP (~2.8), moderate blood-brain barrier permeability, and CYP2D6 inhibition risk .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents : Replace methoxy with halogens (e.g., Cl, F) to study electronic effects on target affinity .
- Scaffold hopping : Synthesize oxadiazole or triazole analogs of the tetrazole to assess bioisosteric viability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., tetrazole’s N2 for H-bonding) .
Q. What strategies stabilize the tetrazole moiety during synthesis and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
